3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.4]nonane-2,4-dione core substituted with a 6-aminopyridin-2-ylmethyl group at the 3-position. This compound belongs to a class of molecules with diverse pharmacological applications, including antiplatelet and anticonvulsant activities, as evidenced by structural analogs reported in the literature .
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H16N4O2/c14-10-5-3-4-9(15-10)8-17-11(18)13(16-12(17)19)6-1-2-7-13/h3-5H,1-2,6-8H2,(H2,14,15)(H,16,19) |
InChI Key |
WYYRYDZLUSPOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=NC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor.
Introduction of the Aminopyridinyl Group: The aminopyridinyl group can be introduced via a nucleophilic substitution reaction.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substitutions
Key Observations:
- Substituent Polarity: The 6-aminopyridine group in the target compound introduces a basic amino group, enhancing hydrogen-bonding capacity compared to non-polar substituents like phenyl or chloropyridinyl .
- Spiro Ring Size: Analogs with a larger spiro[4.5]decane core (e.g., compound 13 in ) exhibit antiplatelet activity but may have reduced blood-brain barrier penetration compared to the smaller spiro[4.4]nonane system .
Pharmacological Activity Comparison
Table 2: Antiplatelet and Anticonvulsant Activities of Selected Analogs
Key Observations:
- Antiplatelet Efficacy: The target compound’s structural analogs (e.g., compound 13) demonstrate superior potency to sarpogrelate (IC50 = 66.8 μM) and comparable activity to ketanserin .
- Anticonvulsant SAR: Substituents on the aryl moiety (e.g., methyl or trifluoromethyl groups) significantly enhance anticonvulsant activity in spiro[4.4]nonane derivatives. The 6-aminopyridine group may offer a unique balance of lipophilicity and polarity for CNS penetration .
Table 3: Physicochemical Properties of Selected Compounds
Key Observations:
- Synthetic Challenges: Introducing the aminopyridine group requires protection/deprotection strategies, whereas chloro or phenyl substituents are more straightforward to incorporate .
Biological Activity
3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound's molecular formula is C13H16N4O2, with a molecular weight of 260.29 g/mol. Its structural characteristics include a spirocyclic framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | WYYRYDZLUSPOMZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, influencing various biochemical pathways.
Potential Targets
Research indicates that this compound may interact with:
- Enzymes : It could act as an inhibitor or modulator of enzyme activity.
- Receptors : Binding to specific receptors may alter signaling pathways involved in cellular responses.
Biological Activity
The compound has been investigated for several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties by inhibiting cancer cell proliferation.
- Antimicrobial Properties : Its potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria.
- Biochemical Probes : The compound is being evaluated for its utility as a biochemical probe in various biological assays.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study 1: Antitumor Effects
In a recent study, the compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of the compound against several bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections.
Study 3: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways associated with cancer progression.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,3-Diazaspiro[4.4]nonane-2,4-dione | Simpler structure | Lacks the aminopyridinyl group |
| 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane | Contains an aminomethyl group | Different nitrogen placement |
| N-Benzyl-2-azaspiro[4.5]decane | Larger ring size | Different nitrogen arrangement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
